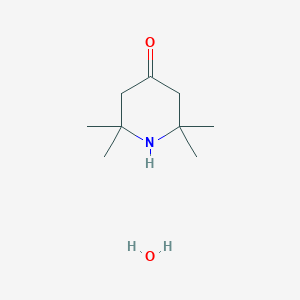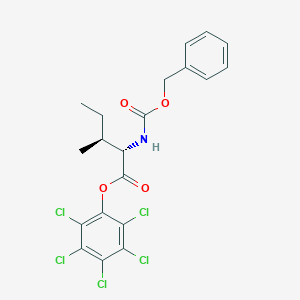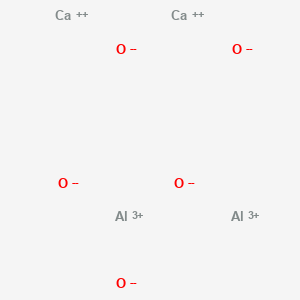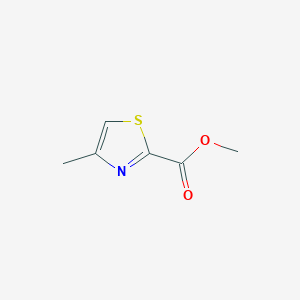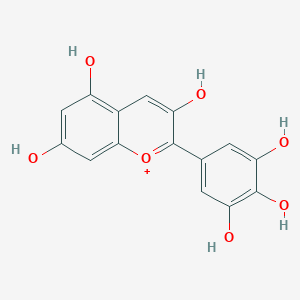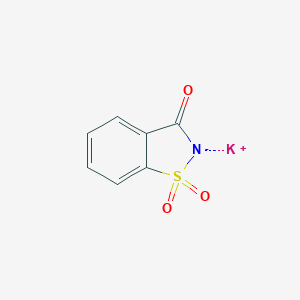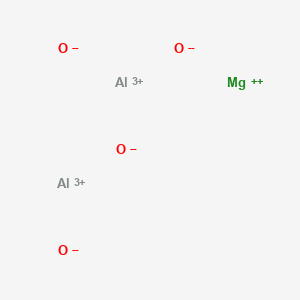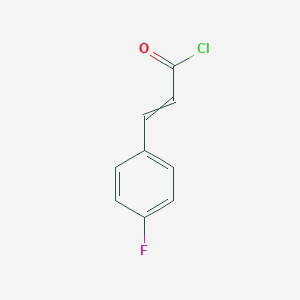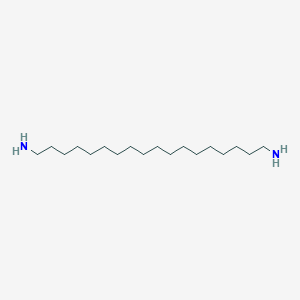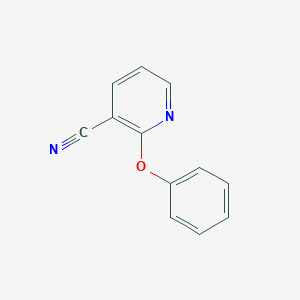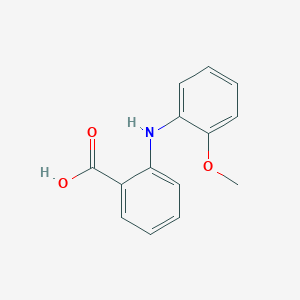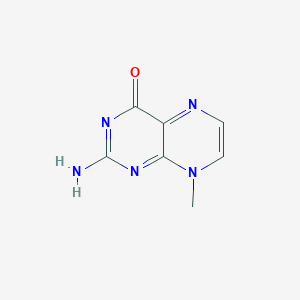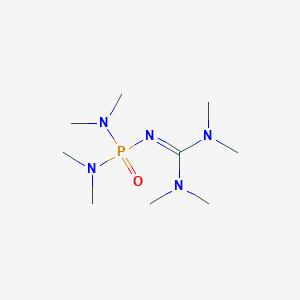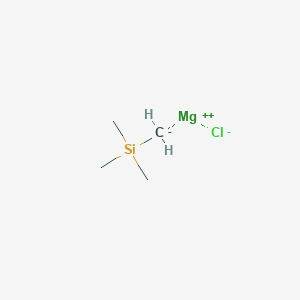
Trimethylsilylmethylmagnesium Chloride
Übersicht
Beschreibung
Synthesis Analysis Trimethylsilylmethylmagnesium Chloride is synthesized through reactions that involve complex organometallic processes. The preparation and structural characterization of related silyl-substituted organometallic compounds provide insights into the synthesis techniques and molecular structures of such compounds. These compounds are synthesized and characterized by spectroscopic and single-crystal X-ray diffraction methods, indicating the importance of detailed structural analysis in understanding their formation and properties (Nanjo, Oda, & Mochida, 2003).
Molecular Structure Analysis The molecular structure of trimethylsilylmethylmagnesium chloride and its derivatives is determined through various analytical techniques, including X-ray diffraction. These studies reveal dimeric structures consisting of two μ-halogen atoms, highlighting the complex nature of their molecular architecture (Nanjo, Oda, & Mochida, 2003).
Chemical Reactions and Properties Trimethylsilylmethylmagnesium chloride undergoes several chemical reactions, including with esters, leading to the formation of tertiary alcohols. These reactions demonstrate the compound's reactivity and potential for further chemical transformations (Kukharskaya, Andreev, & Kolesova, 1958). Additionally, its reactivity with various ketones and aldehydes to form indazoles highlights its versatility in organic synthesis (Hari, Sone, & Aoyama, 2009).
Physical Properties Analysis The physical properties of trimethylsilylmethylmagnesium chloride and related compounds are closely tied to their molecular structures. X-ray crystallography studies reveal details such as polymeric chains and the spatial arrangement of molecules, which are essential for understanding the physical characteristics of these compounds (Lefferts, Molloy, Hossain, Helm, & Zuckerman, 1982).
Wissenschaftliche Forschungsanwendungen
Nickel Catalyzed Reactions
- Application : Trimethylsilylmethylmagnesium Chloride is used as a reagent in various nickel catalyzed reactions .
- Results : This reagent has been used in alkenation of dithioacetals, cross-coupling with aryl triflates and carbamates, and cross-coupling with vinyl selenides .
Grignard Reactions
Organometallic Compound Manufacturing
- Application : Trimethylsilylmethylmagnesium Chloride is used in the manufacturing of organometallic compounds .
- Results : The resulting organometallic compounds have a wide range of applications, including use as reagents, catalysts, and precursor materials in thin film deposition, pharmaceuticals, LED manufacturing, and others .
Synthesis of Non-Canonical Amino Acids
- Application : Trimethylsilylmethylmagnesium Chloride can be used in the synthesis of non-canonical amino acids .
- Results : The resulting non-canonical amino acids have a wide range of applications, including use in biological research and drug development .
Synthesis of Organosilicon Compounds
- Application : Trimethylsilylmethylmagnesium Chloride is used in the synthesis of organosilicon compounds .
- Results : The resulting organosilicon compounds have a wide range of applications, including use as reagents, catalysts, and precursor materials in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Safety And Hazards
Trimethylsilylmethylmagnesium Chloride is highly flammable and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .
Eigenschaften
IUPAC Name |
magnesium;methanidyl(trimethyl)silane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLTKZWYAHPKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClMgSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267917 | |
| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylmethylmagnesium Chloride | |
CAS RN |
13170-43-9 | |
| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



